molecular formula C12H23NO2S B15112831 N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide

N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide

Cat. No.: B15112831
M. Wt: 245.38 g/mol
InChI Key: HQAXMJXCPWUAFH-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide is an organic compound that features a cyclopentanecarboxamide core with a 2-methoxy-4-(methylsulfanyl)butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide can be achieved through a multi-step process. One common approach involves the following steps:

    Preparation of 2-methoxy-4-(methylsulfanyl)butylamine: This intermediate can be synthesized by reacting 2-methoxy-4-(methylsulfanyl)butyl chloride with ammonia or an amine under suitable conditions.

    Formation of cyclopentanecarboxylic acid chloride: Cyclopentanecarboxylic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Amidation reaction: The final step involves the reaction of 2-methoxy-4-(methylsulfanyl)butylamine with cyclopentanecarboxylic acid chloride to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of structural modifications on biological activity, aiding in the design of more effective therapeutic agents.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and methylsulfanyl groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methoxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-[2-methoxy-4-(methylsulfanyl)butyl]benzenecarboxamide: Similar structure but with a benzene ring instead of a cyclopentane ring.

Uniqueness

N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring structure. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H23NO2S

Molecular Weight

245.38 g/mol

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)cyclopentanecarboxamide

InChI

InChI=1S/C12H23NO2S/c1-15-11(7-8-16-2)9-13-12(14)10-5-3-4-6-10/h10-11H,3-9H2,1-2H3,(H,13,14)

InChI Key

HQAXMJXCPWUAFH-UHFFFAOYSA-N

Canonical SMILES

COC(CCSC)CNC(=O)C1CCCC1

Origin of Product

United States

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